
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochlo ride
Übersicht
Beschreibung
ICI-170809 ist ein niedermolekulares Medikament, das als 5-Hydroxytryptamin-2-Rezeptor-Antagonist und Thrombozytenaggregationshemmer wirkt. Es wurde ursprünglich von AstraZeneca Pharmaceuticals Co., Ltd. entwickelt. Die Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen und anderen Erkrankungen untersucht .
Herstellungsmethoden
Die Synthese von ICI-170809 umfasst mehrere Schritte, darunter die Dimethylierung des Aktivators ICI 169,369. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Polyethylenglykol 300 sowie Tensiden wie Tween 80 . Die industriellen Produktionsmethoden für ICI-170809 sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Vorbereitungsmethoden
The synthesis of ICI-170809 involves several steps, including the dimethylation of the activator ICI 169,369. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and polyethylene glycol 300, along with surfactants like Tween 80 . The industrial production methods for ICI-170809 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
ICI-170809 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit dem 5-Hydroxytryptamin-2-Rezeptorsystem betreffen. Es wirkt als kompetitiver Antagonist und blockiert die Wirkungen von 5-Hydroxytryptamin in der glatten Arterienmuskulatur
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:
- JNK Inhibition : Research indicates that quinoline derivatives, including this compound, may act as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in several diseases, including cancer and neurodegenerative disorders. JNK inhibitors can modulate cell survival pathways, offering therapeutic avenues for conditions characterized by aberrant JNK activity .
Neuropharmacology
This compound's structure suggests potential applications in neuropharmacology:
- NMDA Receptor Modulation : Similar compounds have shown promise in modulating NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to influence these receptors could lead to developments in treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Biochemical Research
In biochemical studies, the compound serves as a valuable tool for understanding complex metabolic pathways:
- Tryptophan-Kynurenine Pathway : The compound may be utilized to explore the tryptophan-kynurenine metabolic pathway, which plays a significant role in various physiological processes and disease states. Investigating this pathway can reveal insights into neuroinflammation and immune responses .
Case Study 1: JNK Inhibition and Cancer Therapy
A study explored the effects of quinoline derivatives on JNK signaling pathways in cancer cells. The results indicated that these compounds could significantly reduce cell proliferation by inducing apoptosis through JNK inhibition. This underscores the potential of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride as a candidate for cancer therapy.
Case Study 2: Neuroprotective Effects
In experimental models of neurodegeneration, compounds structurally similar to this quinoline derivative were shown to protect against NMDA-induced excitotoxicity. This protective effect was attributed to their ability to act as NMDA receptor antagonists, suggesting that the compound could be further studied for its neuroprotective properties.
Wirkmechanismus
ICI-170809 exerts its effects by binding to the 5-hydroxytryptamine 2 receptor, thereby blocking the action of serotonin. This antagonistic action prevents the receptor from activating its downstream signaling pathways, which include the activation of phospholipase C and the resulting depolarization of the host cell . The compound’s ability to inhibit platelet aggregation is also linked to its interaction with the 5-hydroxytryptamine 2 receptor .
Vergleich Mit ähnlichen Verbindungen
ICI-170809 ähnelt anderen 5-Hydroxytryptamin-2-Rezeptor-Antagonisten wie Methysergid und seinem demethylierten Analogon ICI 169,369 . ICI-170809 hat eine höhere Affinität für den Rezeptor und zeigt eine stärkere antagonistische Wirkung . Dies macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride, also known as ICI-170809, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2S
- Molecular Weight : 373.0 g/mol
- CAS Number : 85275-48-5
The compound features a quinoline core substituted with a thioether group and a dimethylamino moiety, which are critical for its biological activity.
Synthesis
The synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride typically involves the reaction of 3-phenylquinoline derivatives with dimethylaminoalkyl thiols. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline exhibit significant antimicrobial properties. A study demonstrated that several synthesized derivatives showed moderate to excellent antibacterial activity against various strains, suggesting a potential for development as antimicrobial agents .
Compound | Antimicrobial Activity | Bacterial Strains Tested |
---|---|---|
ICI-170809 | Moderate to Excellent | E. coli, S. aureus, P. aeruginosa |
Similar Compounds | Variable | Various |
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases, similar to other known anticancer agents .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it may interact with proteins involved in apoptosis regulation, leading to increased cell death in malignant cells .
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study assessed the antimicrobial efficacy of ICI-170809 against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections . -
Anticancer Activity Evaluation :
In a series of experiments conducted on leukemia cell lines, ICI-170809 exhibited an IC50 value indicating effective cytotoxicity. The compound was found to induce apoptosis through caspase activation pathways, suggesting its role as a dual inhibitor of MDM2 and XIAP proteins .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-((2-(Dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–80°C), and catalyst selection (e.g., triethylamine for thioether formation). Monitoring intermediate steps via thin-layer chromatography (TLC) ensures reaction progression, while purification via recrystallization or preparative HPLC enhances purity. Yield improvements may involve protecting group strategies for the quinoline core or adjusting stoichiometry of the dimethylamino-methylpropylthiol precursor .
Q. What analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms regioselectivity of the thioether linkage and quinoline substitution. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC with UV detection (≥95% purity threshold) quantifies impurities. Elemental analysis ensures stoichiometric chloride content. Stability-indicating methods, such as forced degradation studies under acidic/alkaline conditions, assess structural robustness .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the thioether bond). Lyophilization or storage in amber vials under inert gas (N₂) mitigates oxidation. Buffered solutions (pH 4–8) can identify pH-sensitive degradation pathways, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements critical for this compound’s biological activity?
- Methodological Answer : Synthesize analogs with variations in the thioether chain length, dimethylamino group substitution, or quinoline ring substituents. Test in vitro activity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀). Computational modeling (molecular docking, QSAR) identifies critical interactions (e.g., hydrogen bonding with the dimethylamino group). Cross-correlate results with physicochemical properties (logP, polar surface area) to define pharmacophoric requirements .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform pharmacokinetic (PK) studies to evaluate bioavailability (oral vs. intravenous administration) and metabolite profiling (LC-MS/MS). Assess plasma protein binding and blood-brain barrier permeability using in vitro assays. In vivo efficacy models (e.g., rodent disease models) should include PK/PD integration to reconcile potency gaps. Consider species-specific metabolic differences (e.g., cytochrome P450 isoforms) .
Q. What experimental approaches are recommended to evaluate the compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer : Use OECD guidelines for biodegradation (e.g., Modified Sturm Test) and soil adsorption studies (batch equilibrium method). Ecotoxicity assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) quantify environmental hazards. High-resolution mass spectrometry identifies transformation products in simulated wastewater. Long-term microcosm studies assess bioaccumulation potential .
Q. How should researchers design experiments to assess the compound’s interaction with potential biological targets (e.g., receptors, enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd). Enzyme inhibition assays (e.g., fluorometric/colorimetric substrates) determine catalytic interference. For receptor targets, radioligand displacement assays (e.g., ³H-labeled antagonists) quantify competitive binding. Structural biology (cryo-EM/X-ray crystallography) resolves binding conformations .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. ANOVA with post-hoc Tukey tests compares efficacy across analogs. For time-dependent studies (e.g., chronic toxicity), Kaplan-Meier survival analysis or repeated-measures ANOVA evaluates longitudinal effects. Power analysis ensures adequate sample sizes (n ≥ 6) to minimize Type II errors .
Q. Notes
- Data Sources : Excluded non-reliable sources (e.g., BenchChem) per guidelines. Prioritized EPA DSSTox, ACS-aligned studies, and peer-reviewed methodologies.
- Methodological Rigor : Answers emphasize experimental design, statistical validation, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology).
- Advanced vs. Basic : Differentiated by complexity, with advanced questions requiring integration of multiple techniques (e.g., PK/PD modeling, ecotoxicology).
Eigenschaften
CAS-Nummer |
85275-49-6 |
---|---|
Molekularformel |
C21H25ClN2S |
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
N,N,2-trimethyl-1-(3-phenylquinolin-2-yl)sulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H24N2S.ClH/c1-21(2,23(3)4)15-24-20-18(16-10-6-5-7-11-16)14-17-12-8-9-13-19(17)22-20;/h5-14H,15H2,1-4H3;1H |
InChI-Schlüssel |
HVIXPSLXHVWFAU-UHFFFAOYSA-N |
SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Kanonische SMILES |
CC(C)(CSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3)N(C)C.Cl |
Synonyme |
2-((2-(dimethylamino)-2-methylpropyl)thio)-3-phenylquinoline hydrochloride ICI 170809 ICI-170,809 ZM 170809 ZM-170809 ZM170809 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.